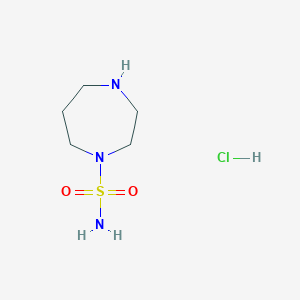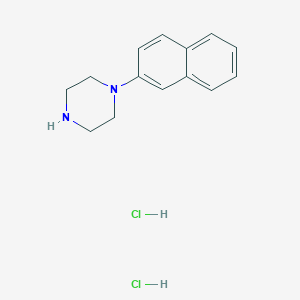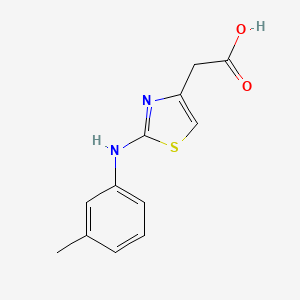
1,4-Diazepane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1430849-11-8 . It has a molecular weight of 215.7 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
A modular synthetic approach is described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis
The IUPAC Name for this compound is 1,4-diazepane-1-sulfonamide hydrochloride . The Inchi Code is 1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H .Physical And Chemical Properties Analysis
1,4-Diazepane-1-sulfonamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 215.7 .Scientific Research Applications
Muscle Spasm Treatment
Research has investigated the efficacy of Cyclobenzaprine hydrochloride, compared with diazepam, for treating spasms and pain in the neck and low back regions. Clinical improvements were significant in all treatment groups, with Cyclobenzaprine hydrochloride showing a preference for statistical significance. The most notable improvements were observed in electromyographic findings, suggesting the compound's potential in treating muscle spasms without accompanying increased myoelectric activity (Basmajian Jv, 1978).
Eclampsia Treatment
A significant study compared magnesium sulphate versus diazepam in managing eclampsia, demonstrating magnesium sulphate's superiority in reducing the risk of recurrent convulsions and potentially improving maternal mortality rates. This research highlights the ongoing exploration of effective treatments for eclampsia, pointing to magnesium sulphate as a more favorable option over diazepam (The Surfaxin-Lavage for Mas Trial Group, 1995).
Acute Chloroquine Intoxications
Diazepam's utility in treating acute chloroquine intoxications has been evaluated, with findings indicating that diazepam does not appear to reverse the chloroquine-induced membrane-stabilising effect in acute, moderately severe chloroquine intoxication. This suggests the importance of supportive intensive care over diazepam administration in such cases (J. Clemessy et al., 1996).
Mechanism of Action
Sulfonamides, which include 1,4-Diazepane-1-sulfonamide hydrochloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1,4-diazepane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEMTHCBGLDEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)
![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2979196.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)
![3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2979201.png)
![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)